Cas no 1073-82-1 (2(1H)-Pyrimidinone,6-amino-3,4-dihydro-4-thioxo-)

2(1H)-Pyrimidinone,6-amino-3,4-dihydro-4-thioxo- structure
1073-82-1 structure
Product Name:2(1H)-Pyrimidinone,6-amino-3,4-dihydro-4-thioxo-
CAS No:1073-82-1
MF:C4H5N3OS
MW:143.166998624802
CID:170916
PubChem ID:1550879
Update Time:2025-04-19

2(1H)-Pyrimidinone,6-amino-3,4-dihydro-4-thioxo- Chemical and Physical Properties

Names and Identifiers

    • 2(1H)-Pyrimidinone,6-amino-3,4-dihydro-4-thioxo-
    • 2(1H)-Pyrimidinone, 6-amino-3,4-dihydro-4-thioxo- (9CI)
    • 6-amino-4-sulfanylidene-1H-pyrimidin-2-one
    • 4-Amino-2-hydroxy-6-mercapto-pyrimidin
    • 6-amino-4-thioxo-3,4-dihydro-1H-pyrimidin-2-one
    • 6-amino-4-thioxo-3,4-dihydropyrimidin-2(1H)-one
    • AB-323
    • AC1LT44Z
    • CTK7D5609
    • NSC45722
    • SureCN2491099
    • Uracil, 6-amino-4-thio-
    • 4-AMINO-2-HYDROXY-6-MERCAPTOPYRIMIDINE
    • AKOS006338485
    • 6-amino-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-2-one
    • 2(1H)-Pyrimidinone, 6-amino-3,4-dihydro-4-thioxo-
    • 2,3H)-Pyrimidinedione, 6-amino-4-thio-
    • 1073-82-1
    • 6-Amino-3,4-dihydro-4-thioxo-2(1H)-pyrimidinone
    • NSC-45722
    • DTXSID70364343
    • AKOS025117060
    • 6-thiocytosine
    • SCHEMBL1765938
    • 2,4(1H,3H)-Pyrimidinedione, 6-amino-4-thio-
    • SCHEMBL10402369
    • 4-amino-6-mercapto-2-pyrimidinol
    • 4-Amino-6-mercaptopyrimidin-2-ol
    • 3WN7EV3PRL
    • Inchi: 1S/C4H5N3OS/c5-2-1-3(9)7-4(8)6-2/h1H,(H4,5,6,7,8,9)
    • InChI Key: DICDUABQXBWBLE-UHFFFAOYSA-N
    • SMILES: S=C1C=C(N)NC(N1)=O

Computed Properties

  • Exact Mass: 143.01545
  • Monoisotopic Mass: 143.015
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 99.2Ų
  • Surface Charge: 0
  • Tautomer Count: 17
  • XLogP3: nothing

Experimental Properties

  • Density: 1.56
  • Boiling Point: 521.6°Cat760mmHg
  • Flash Point: 269.2°C
  • Refractive Index: 1.727
  • PSA: 67.15
  • LogP: 0.59590
Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.